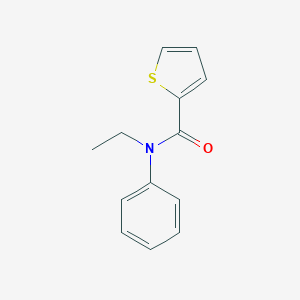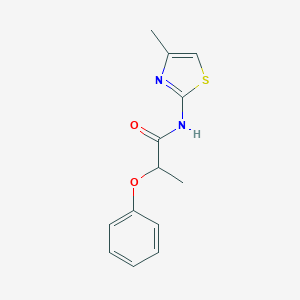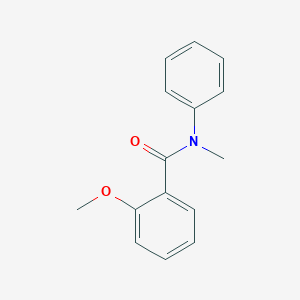
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone, also known as BIMM, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. BIMM belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to activate the p38 MAPK pathway, which regulates inflammation and stress responses.
Biochemical and Physiological Effects:
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is also soluble in various solvents, which makes it easy to use in different assays. However, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, which may limit its clinical development.
Zukünftige Richtungen
There are several future directions for the research on Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Firstly, further studies are needed to elucidate the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential targets in different diseases. Secondly, more preclinical studies are required to evaluate the efficacy and safety of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone in animal models of various diseases. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Fourthly, the identification of biomarkers for Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone response may help in selecting patients who are likely to benefit from Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone treatment. Finally, the clinical development of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a potential therapeutic agent for cancer, inflammation, and viral infections should be explored in future studies.
Conclusion:
In conclusion, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is relatively simple, and it has several advantages for lab experiments. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor, anti-inflammatory, and antiviral effects, and its mechanism of action involves the modulation of various signaling pathways. However, further studies are needed to fully understand the biological effects of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential clinical applications.
Synthesemethoden
The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone involves the reaction between biphenyl-4-carboxylic acid and 4-methyl-piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor effects in different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has shown promising antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
Molekularformel |
C18H20N2O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI-Schlüssel |
FEHCPEOQHAUSNA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Löslichkeit |
42.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)






![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

